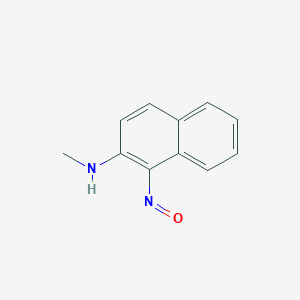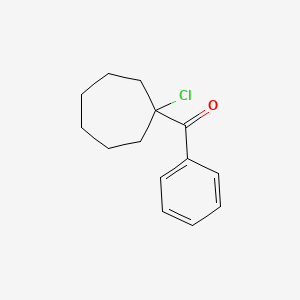
(1-Chlorocycloheptyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorocycloheptyl)phenylmethanone is an organic compound characterized by a cycloheptyl ring substituted with a chlorine atom and a phenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocycloheptyl)phenylmethanone typically involves the chlorination of cycloheptanone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
-
Chlorination of Cycloheptanone
Reagents: Cycloheptanone, Chlorine gas
Conditions: The reaction is carried out in the presence of a solvent like carbon tetrachloride (CCl4) at room temperature.
Product: 1-Chloro-cycloheptanone
-
Friedel-Crafts Acylation
Reagents: 1-Chloro-cycloheptanone, Benzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Alcohols or alkanes
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), amines
Conditions: Basic medium
Products: Substituted derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
Wissenschaftliche Forschungsanwendungen
(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied as a lead compound in drug discovery and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Wirkmechanismus
The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Chloro-cycloheptyl)-methanol
- (Chloromethyl)cyclohexane
- Bis-(1-chloro-cycloheptyl)-diazene
Uniqueness
(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H17ClO |
|---|---|
Molekulargewicht |
236.73 g/mol |
IUPAC-Name |
(1-chlorocycloheptyl)-phenylmethanone |
InChI |
InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
UYTWXRGEDJYPFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

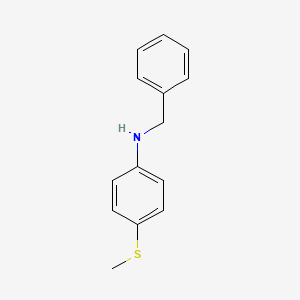
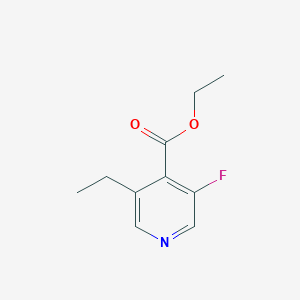
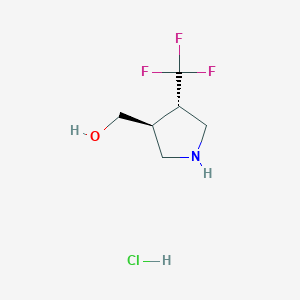
![2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine](/img/structure/B8357493.png)
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone](/img/structure/B8357495.png)
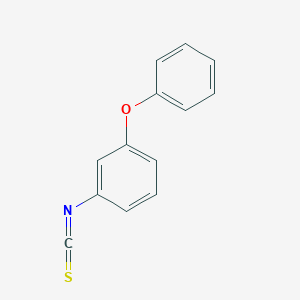
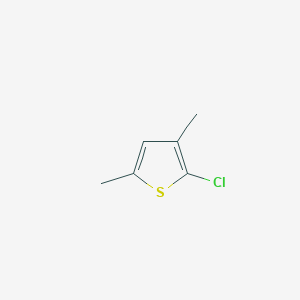
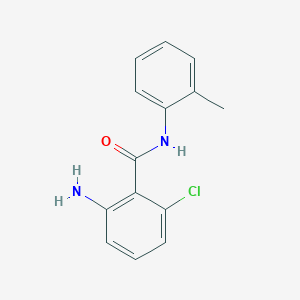
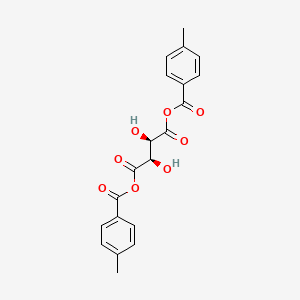
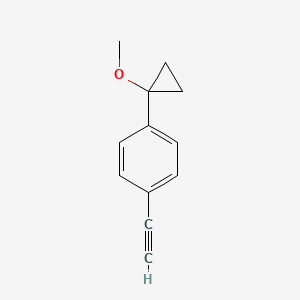
![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)
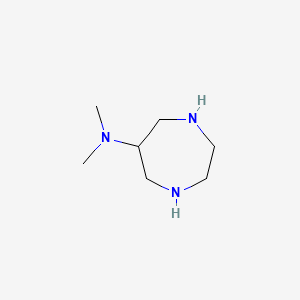
![N-[2-(Boc-amino)ethyl]ethenesulfonamide](/img/structure/B8357522.png)
